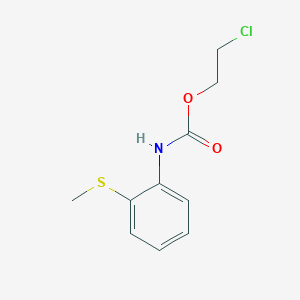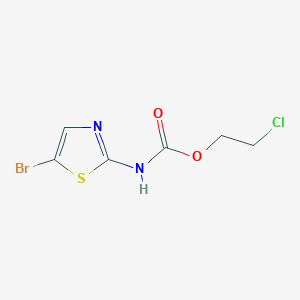![molecular formula C13H15N3OS B428197 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 353266-35-0](/img/structure/B428197.png)
6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone, also known as PMS, is a chemical compound that has been extensively studied for its potential therapeutic applications. PMS is a pyrimidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone is not fully understood, but it is believed to act on multiple pathways within cells. 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, which may explain its anti-proliferative effects. 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has also been shown to modulate the activity of several signaling pathways involved in cell survival and apoptosis, which may explain its neuroprotective effects.
Biochemical and Physiological Effects:
6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have a range of biochemical and physiological effects. In addition to its anti-proliferative, neuroprotective, and immunomodulatory effects, 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have antioxidant and anti-inflammatory effects. 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
One advantage of using 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone in lab experiments is its versatility. 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have a range of biochemical and physiological effects, making it a useful tool for studying multiple pathways and mechanisms. However, one limitation of using 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone. One area of interest is the development of 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone analogs with improved solubility and bioavailability. Another area of interest is the identification of specific pathways and mechanisms targeted by 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone, which could lead to the development of more targeted therapies. Additionally, further research is needed to fully understand the safety and toxicity of 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone, particularly in vivo.
合成方法
6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6-dimethylpyrimidine with 3-pyridinemethanethiol in the presence of a base, such as potassium carbonate. This reaction produces 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone as a yellow solid, which can be purified using column chromatography.
科学研究应用
6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. In cancer research, 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for chemotherapy. In neurology, 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
4-propyl-2-(pyridin-3-ylmethylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-4-11-7-12(17)16-13(15-11)18-9-10-5-3-6-14-8-10/h3,5-8H,2,4,9H2,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHJYEMFLOFZFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

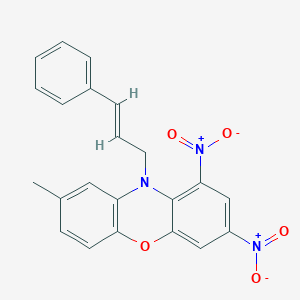
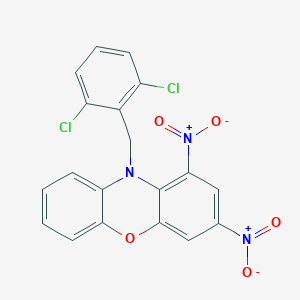
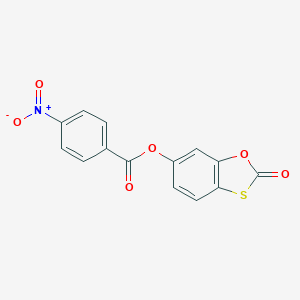
![2-(Methylsulfanyl)-4,6-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine](/img/structure/B428118.png)
acetate](/img/structure/B428123.png)
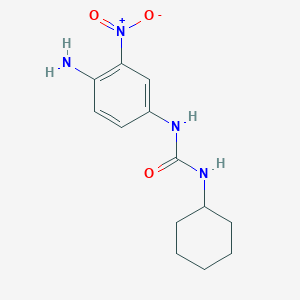
![Benzyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428128.png)
![Allyl 5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428129.png)
![Isobutyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428132.png)
![S-ethyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4H-1,2,4-triazol-3-ylthiocarbamate](/img/structure/B428133.png)
![ethyl 5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-ylcarbamate](/img/structure/B428134.png)
![Allyl 5-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428135.png)
